N-Benzyl-5-fluoro-2-nitroaniline
Overview
Description
N-Benzyl-5-fluoro-2-nitroaniline is an organic compound with the molecular formula C13H11FN2O2. It is a derivative of aniline, where the aniline ring is substituted with a benzyl group, a fluorine atom, and a nitro group.
Mechanism of Action
Target of Action
N-Benzyl-5-fluoro-2-nitroaniline is a complex organic compound that is used as an intermediate in organic synthesis
Mode of Action
Anilines are known to undergo various chemical reactions, including nucleophilic substitution and reduction . The nitro group (-NO2) can be reduced to an amine group (-NH2), which can further react with other compounds . The presence of the fluorine atom might influence the reactivity of the compound due to its electronegativity.
Biochemical Pathways
Anilines and their derivatives are involved in a wide range of biochemical processes, including the synthesis of pharmaceuticals and dyes .
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other physicochemical properties suggest that it might have good absorption and distribution characteristics .
Result of Action
Nitroanilines are known to have various biological activities, including antimicrobial, antifungal, and anticancer effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and at room temperature to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzyl-5-fluoro-2-nitroaniline can be synthesized through a multi-step process involving the nitration of aniline derivatives followed by benzylation and fluorination. One common method involves the nitration of 2-fluoroaniline to produce 5-fluoro-2-nitroaniline, which is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and benzylation reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of N-benzyl-5-fluoro-2-aminoaniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-5-fluoro-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
5-Fluoro-2-nitroaniline: Similar structure but lacks the benzyl group.
N-Benzyl-2-nitroaniline: Similar structure but lacks the fluorine atom.
N-Benzyl-5-chloro-2-nitroaniline: Similar structure but has a chlorine atom instead of fluorine
Uniqueness: N-Benzyl-5-fluoro-2-nitroaniline is unique due to the presence of both the benzyl and fluorine substituents, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
N-benzyl-5-fluoro-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c14-11-6-7-13(16(17)18)12(8-11)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFSTURDBIFIBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC(=C2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563631 | |
Record name | N-Benzyl-5-fluoro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131885-34-2 | |
Record name | N-(5-Fluoro-2-nitrophenyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131885-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyl-5-fluoro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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